6-Amino-5-bromo-1-butyl-1H-pyrimidine-2,4-dione

Overview

Description

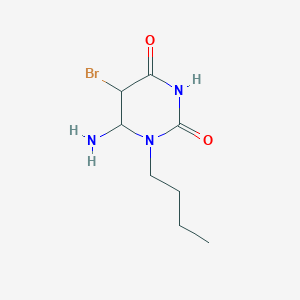

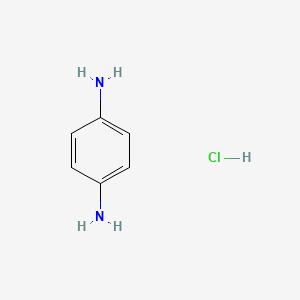

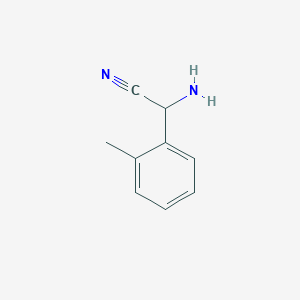

6-Amino-5-bromo-1-butyl-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C8H12BrN3O2 and a molecular weight of 262.1 .

Molecular Structure Analysis

The compound’s structure is represented by the SMILES stringCCCCN1C(N)=C(Br)C(=O)NC1=O . This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .

Scientific Research Applications

Synthesis and Derivative Formation

6-Amino-5-bromo-1-butyl-1H-pyrimidine-2,4-dione and its derivatives are extensively used in organic synthesis. They form various complex heterocyclic compounds through reactions like condensation, cyclization, and substitution, contributing significantly to the field of medicinal chemistry and materials science.

Facile Construction of Substituted Pyrimidines : This chemical is used in the facile construction of substituted pyrimido[4,5-d]pyrimidones. The reactions involve transformation of enaminouracil and result in pyrimido[4,5-d]pyrimidin-2,4-dione ring systems with different substitutions at specific positions (Hamama et al., 2012).

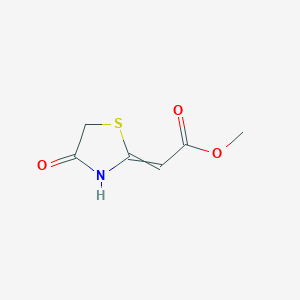

Efficient Synthesis of Novel Azo Compounds : The compound acts as a precursor for the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine. The process involves sequential treatment and condensation to achieve derivatives with potential applications in various fields (Nikpour et al., 2012).

Antibacterial Activities : Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This highlights its role in developing new antimicrobial agents with potential therapeutic applications (Bazgir et al., 2013).

Diastereoselective Synthesis in Green Chemistry : It is involved in diastereoselective synthesis processes like the domino Knoevenagel condensation–Michael addition–cyclization, contributing to the green chemistry domain by avoiding traditional purification processes and enabling the synthesis of complex molecules with high selectivity (Ahadi et al., 2014).

Antimicrobial Evaluation : Synthesis of imidazo[1,2-a]pyridin-2-yl derivatives and their subsequent antimicrobial evaluation demonstrates the compound's significance in drug discovery, particularly in identifying new antibacterial and antifungal agents (Vlasov et al., 2022).

One-Pot Synthesis Techniques : The compound is utilized in one-pot synthesis techniques to generate pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, showcasing its versatility and efficiency in synthesizing complex molecular structures (Bazgir et al., 2008).

Cytotoxic and Antioxidant Activities : Its derivatives have been synthesized and evaluated for cytotoxic and antioxidant activities, indicating its potential in developing new therapeutic agents (Shatokhin et al., 2021).

Microwave Irradiation Techniques : Utilization in microwave irradiation techniques for the synthesis of pyrimidine derivatives underlines its role in modern, rapid, and efficient chemical synthesis processes (Gao et al., 2004).

Supramolecular Chemistry

The compound is also significant in the field of supramolecular chemistry for the formation of novel hydrogen-bonded supramolecular assemblies, which are pivotal in understanding molecular recognition and developing new materials.

- Novel Crown-containing Hydrogen-bonded Supramolecular Assemblies : It has been used to synthesize novel pyrimidine derivatives which act as ligands for co-crystallization, leading to the formation of complex supramolecular structures with extensive hydrogen bonding interactions (Fonari et al., 2004).

Safety and Hazards

properties

IUPAC Name |

6-amino-5-bromo-1-butyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN3O2/c1-2-3-4-12-6(10)5(9)7(13)11-8(12)14/h5-6H,2-4,10H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNVEQCXVYZGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(C(C(=O)NC1=O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B3427076.png)